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Compound of Interest

Compound Name: Phosphorin, 2,4,6-triphenyl-

Cat. No.: B078489 Get Quote

A Detailed Spectroscopic Analysis of 2,4,6-
Triphenylphosphorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 2,4,6-triphenylphosphorin, a

heterocyclic aromatic phosphorus compound of significant interest in materials science and

medicinal chemistry. Due to the limited availability of complete experimental spectra for 2,4,6-

triphenylphosphorin in public databases, this guide presents a combination of available

experimental data, expected spectral characteristics, and direct comparisons with structurally

related compounds. This comparative approach allows for a comprehensive understanding of

its spectroscopic fingerprint.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,4,6-triphenylphosphorin and

its comparative compounds.

Table 1: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

2,4,6-

Triphenylphosphorin
C₂₃H₁₇P 324.35

324 (M⁺), additional

peaks corresponding

to fragmentation of

phenyl groups are

expected.[1][2]

Triphenylphosphine C₁₈H₁₅P 262.29
262 (M⁺), 185, 183,

152, 108, 77

Triphenylphosphine

Oxide
C₁₈H₁₅OP 278.28

278 (M⁺), 277, 201,

183, 153, 77[3]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Compound Nucleus Solvent
Chemical Shift
(δ, ppm)

Coupling
Constants (J,
Hz)

2,4,6-

Triphenylphosph

orin

¹H CDCl₃

Expected in the

aromatic region

(approx. 7.0-8.5

ppm)

Expected

complex spin-

spin coupling

¹³C CDCl₃

Expected in the

aromatic region

(approx. 120-150

ppm) with distinct

signals for the

phosphorin ring

carbons

Expected C-P

coupling

³¹P CDCl₃

Expected in the

range of

phosphinines

(approx. 170-200

ppm)

-

Triphenylphosphi

ne
¹H Benzene-d₆

7.24 (m), 6.93

(m)

J(H,H) and

J(P,H) couplings

observed

¹³C CDCl₃

137.2 (d, ¹J(P,C)

= 10.3), 133.8 (d,

²J(P,C) = 20.2),

128.6 (d, ⁴J(P,C)

= 7.2), 128.5 (s)

-

³¹P CDCl₃ -5.4 -

Triphenylphosphi

ne Oxide
¹H CDCl₃ 7.75-7.45 (m) -

¹³C CDCl₃ 133.4 (d, ¹J(P,C)

= 104.5), 132.1

(d, ⁴J(P,C) = 2.9),

-
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131.8 (d, ²J(P,C)

= 10.1), 128.5 (d,

³J(P,C) = 12.4)

³¹P CDCl₃ 29.2 -

Note: Specific experimental NMR data for 2,4,6-triphenylphosphorin is not readily available in

the searched literature. The expected values are based on the analysis of similar aromatic

phosphorus heterocycles.

Table 3: Infrared (IR) Spectroscopy Data

Compound
Key Vibrational Bands
(cm⁻¹)

Assignment

2,4,6-Triphenylphosphorin ~3100-3000 Aromatic C-H stretch

~1600-1450 Aromatic C=C ring stretch

~1100-1000 P-C stretch

~900-675
Aromatic C-H out-of-plane

bend

Triphenylphosphine
3055, 1586, 1480, 1434, 1091,

743, 694

Aromatic C-H stretch, C=C

stretch, P-Ph stretch, C-H

bend

Triphenylphosphine Oxide
3057, 1592, 1484, 1438, 1191

(P=O), 1121, 752, 694

Aromatic C-H stretch, C=C

stretch, P=O stretch, P-Ph

stretch, C-H bend[3]

Note: The IR data for 2,4,6-triphenylphosphorin is predicted based on characteristic functional

group frequencies.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization for specific instrumentation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the sample is fully dissolved

to obtain high-resolution spectra.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a

relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of

scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low

natural abundance of ¹³C.

³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width

appropriate for phosphorus compounds (e.g., -50 to 250 ppm) should be used. 85% H₃PO₄

is used as an external standard.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ¹H

and ¹³C) or the external standard (for ³¹P).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing the mixture into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and

subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For a stable organic molecule like 2,4,6-triphenylphosphorin, Electron

Ionization (EI) is a common technique.

Instrumentation: Employ a mass spectrometer equipped with an EI source and a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range

(e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze

the fragmentation pattern to gain structural information. The NIST Mass Spectrometry Data

Center provides a reference spectrum for 2,4,6-triphenylphosphorin.[1]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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